(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13(2)16-7-5-14(6-8-16)10-18-12-15-4-3-9-17-11-15/h3-9,11,13,18H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOHSFAFQBWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195087 | |
| Record name | N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725226-26-6 | |
| Record name | N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725226-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(1-Methylethyl)phenyl]methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Isopropylbenzyl Pyridin 3 Ylmethyl Amine
Direct Formation of the Secondary Amine Linkage
Nucleophilic Substitution Reactions with Halides
Exploration of Reaction Kinetics and Thermodynamics in Alkylation Processes
Without accessible research data specifically for (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine, a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on this compound cannot be generated at this time. The principles of these reactions are broadly understood; for instance, reductive amination would theoretically involve the reaction of 4-isopropylbenzaldehyde (B89865) with pyridin-3-ylmethanamine in the presence of a reducing agent. Similarly, nucleophilic substitution would involve reacting pyridin-3-ylmethanamine with a 4-isopropylbenzyl halide. However, the specific conditions, efficiency, and detailed scientific understanding for this particular transformation are not documented in the available resources.
Therefore, the generation of the requested article with the required detailed research findings and data tables is not possible.
Mitsunobu Reaction for Stereoselective C-N Bond Formation
The Mitsunobu reaction is a powerful and versatile method for the stereoselective formation of carbon-nitrogen bonds. nih.govrsc.org It facilitates the conversion of primary and secondary alcohols into a wide array of functionalities, including amines, with a predictable inversion of stereochemistry at the alcohol's chiral center. nih.govorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, an amine), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgorganic-chemistry.org
The mechanism proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. The amine nucleophile then displaces this group via an Sₙ2 reaction, resulting in the characteristic inversion of configuration. organic-chemistry.org This stereochemical outcome is a cornerstone of the reaction's utility in asymmetric synthesis. nih.gov
For the synthesis of a chiral analogue of this compound, one could employ a chiral, non-racemic 1-(4-isopropylphenyl)ethanol. Reacting this chiral alcohol with pyridin-3-ylmethanamine under Mitsunobu conditions would yield the desired secondary amine with the opposite stereoconfiguration at the benzylic carbon.
Table 1: Key Reagents in the Mitsunobu Reaction for C-N Bond Formation
| Reagent Role | Example Compound | Function |
| Alcohol | 1-(4-isopropylphenyl)ethanol | Electrophile precursor |
| Nucleophile | Pyridin-3-ylmethanamine | Nitrogen source |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates alcohol activation |
While highly effective, the reaction generates stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification. Newer protocols have been developed to simplify the removal of these side products. organic-chemistry.org
Biocatalytic Approaches (e.g., Transamination) for Chiral Analogue Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. mdpi.com Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov This process offers excellent enantioselectivity under mild reaction conditions, making it ideal for the synthesis of chiral amines. rsc.org
In the context of synthesizing a chiral analogue of this compound, an ω-TA-mediated asymmetric synthesis would be a highly effective strategy. The synthesis would begin with a prochiral ketone, 4'-isopropylacetophenone. An (R)- or (S)-selective ω-transaminase could then be used to convert this ketone into the corresponding chiral (R)- or (S)-1-(4-isopropylphenyl)ethanamine with high enantiomeric excess. mdpi.comnih.gov
Table 2: Comparison of Synthetic Approaches for Chiral Amine Synthesis using ω-TAs
| Approach | Starting Material | Key Transformation | Advantage |
| Asymmetric Synthesis | Prochiral Ketone | Enantioselective amination of a ketone | High theoretical yield (up to 100%) |
| Kinetic Resolution | Racemic Amine | Enantioselective deamination of one amine enantiomer | Simpler starting material |
| Deracemization | Racemic Amine | Combination of enantioselective oxidation and asymmetric reduction | High theoretical yield from a racemic mixture |
The primary challenge in transamination reactions is often the unfavorable reaction equilibrium. nih.gov Various strategies are employed to shift the equilibrium towards product formation, such as using a large excess of the amine donor (e.g., isopropylamine, which generates acetone (B3395972) as a volatile byproduct) or by removing one of the products. nih.govacs.org Subsequent N-alkylation of the resulting chiral primary amine with a pyridin-3-ylmethyl halide or equivalent electrophile would complete the synthesis of the target chiral analogue.
Strategic Construction and Functionalization of the 4-Isopropylbenzyl Moiety
The 4-isopropylbenzyl fragment is a key component that can be constructed and functionalized through a variety of modern synthetic methods, moving beyond classical multi-step sequences.
Synthesis of α-Substituted Benzylamines from Alkylarenes
Directly converting abundant alkylarenes into valuable benzylamines represents a highly atom-economical approach. Recent advances have enabled the synthesis of α-substituted primary benzylamines through the direct C-H functionalization of alkylarenes. One notable method involves a copper-catalyzed cross-dehydrogenative coupling (CDC) between an alkylarene, such as cumene (B47948) (isopropylbenzene), and an imine derivative. acs.orgnih.gov
This process typically involves the reaction of the alkylarene with a nitrogen source like benzophenone (B1666685) imine in the presence of a copper catalyst and an oxidant. The reaction proceeds via the formation of a benzylic radical, which then couples with the nitrogen component. nih.gov A subsequent hydrolysis step removes the protecting group (e.g., benzophenone), yielding the primary benzylamine (B48309) hydrochloride salt. acs.org This methodology is highly practical as it often uses low catalyst loadings, is insensitive to air and moisture, and may not require chromatographic purification. acs.orgnih.gov
Catalytic C-H Functionalization and Cross-Dehydrogenative Coupling Methods
Catalytic C-H functionalization has become a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, thereby streamlining synthetic routes. uva.nl Cross-dehydrogenative coupling (CDC) is a specific type of C-H functionalization that forms a bond between two C-H or C-H and X-H bonds under oxidative conditions, with the formal loss of a hydrogen molecule. libretexts.orgresearchgate.net
For the 4-isopropylbenzyl moiety, CDC offers a direct pathway for C-N bond formation. This could involve the coupling of cumene (containing the target C(sp³)-H bond at the benzylic position) with a suitable amine, such as pyridin-3-ylmethanamine (containing an N-H bond). thieme-connect.de Transition metals like copper, iron, or palladium are often employed as catalysts. thieme-connect.de A significant challenge in the C-H functionalization of alkylarenes like cumene is achieving regioselectivity, specifically targeting the benzylic C(sp³)-H bond over the aromatic C(sp²)-H bonds or the primary C(sp³)-H bonds of the methyl groups. mdpi.com The choice of catalyst and directing groups is crucial for controlling this selectivity. nih.gov
Multistep Synthesis of Substituted Phenyl Precursors
While direct C-H functionalization is attractive, traditional multistep synthesis remains a robust and versatile approach for creating complex or specifically substituted phenyl precursors. A typical sequence to generate the 4-isopropylbenzylamine (B1295359) core might begin with a Friedel-Crafts alkylation of benzene (B151609) with an isopropylating agent to form cumene.
From cumene, various pathways can be envisioned:
Halogenation followed by Substitution: Benzylic bromination of cumene using N-bromosuccinimide (NBS) under radical initiation conditions yields 1-bromo-1-(4-isopropylphenyl)ethane. This halide can then undergo nucleophilic substitution with pyridin-3-ylmethanamine.
Oxidation and Reductive Amination: Oxidation of cumene can yield 4'-isopropylacetophenone. This ketone is a versatile intermediate that can undergo reductive amination with pyridin-3-ylmethanamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the target secondary amine. googleapis.com
These multistep approaches offer excellent control over the substitution pattern on the phenyl ring, allowing for the introduction of other functional groups if desired. The development of flow chemistry processes has further enhanced the efficiency of multistep syntheses by integrating several reaction and purification steps into a single continuous sequence. syrris.jp
Strategic Construction and Functionalization of the Pyridin-3-ylmethyl Moiety
The pyridin-3-ylmethylamine fragment is a common building block in medicinal chemistry. Its synthesis and functionalization are crucial for accessing the target molecule and its analogues.
Classical methods for installing aminomethyl groups onto aromatic rings, such as the Vilsemeir-Haak formylation followed by reductive amination, are often inefficient for electron-deficient heterocycles like pyridine (B92270). digitellinc.com Therefore, more specialized strategies are required.
One modern approach involves a traceless C3-selective umpolung (polarity inversion) of pyridine. This can be achieved by forming a 1-amidopyridinium salt, which activates the pyridine ring for nucleophilic attack. A one-pot reaction with an aminal, followed by reductive cleavage of the N-N bond, can directly install the aminomethyl group at the C3 position. rsc.org
Another strategy involves the catalytic functionalization of pyridine derivatives. For instance, starting with 3-methylpyridine (B133936) (β-picoline), a variety of transformations can be performed:
Radical Halogenation: The methyl group can be halogenated (e.g., brominated) to give 3-(bromomethyl)pyridine, a versatile electrophile for alkylating amines.
Oxidation: Oxidation of 3-methylpyridine yields pyridine-3-carbaldehyde, which can then be used in reductive amination reactions with 4-isopropylbenzylamine.
Furthermore, substituted 3-(aminomethyl)pyridine (B1677787) derivatives can be synthesized through various cross-coupling reactions or by building the pyridine ring from acyclic precursors, allowing for wide structural diversity in this moiety. researchgate.netnih.gov
Synthetic Routes to Pyridinylmethylamine Building Blocks
The key pyridine-containing precursor for the target molecule is pyridin-3-ylmethanamine. This building block can be synthesized through several established routes, primarily involving the reduction of a C3-functionalized pyridine.
One of the most direct methods is the catalytic hydrogenation of pyridine-3-carbonitrile . This reaction is typically performed using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent, can be optimized to maximize the yield of the primary amine while minimizing side reactions.
Alternatively, the reduction of pyridine-3-carboxamide offers another pathway. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).
A third common approach is the reductive amination of pyridine-3-carbaldehyde . In this two-step, one-pot process, the aldehyde is first condensed with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. A rapid, one-pot reaction for accessing 3-(aminomethyl)pyridine derivatives has been developed, which involves the reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N–N bond. rsc.org
Regioselective Functionalization of Pyridine Rings (e.g., Suzuki-Miyaura Cross-Coupling)
For creating analogues of the target molecule with substitutions on the pyridine ring, regioselective functionalization is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the arylation of heteroaromatic rings like pyridine. wikipedia.org
The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For pyridines, the reactivity of the halide is crucial, with the order of reactivity generally being I > Br > Cl. yonedalabs.com To achieve regioselectivity, a di- or poly-halogenated pyridine can be used as a starting material. By carefully controlling the reaction conditions—such as the catalyst, ligand, base, solvent, and temperature—it is often possible to achieve selective mono-substitution at a specific position.
For instance, in the coupling of a dihalopyridine, the electronic and steric environment of each halogen atom can lead to preferential reaction at one site. It has been noted that in Suzuki-Miyaura reactions, 3-halopyridines can yield more of the desired coupling product than 2-halopyridines. mdpi.com The choice of phosphine ligand is also critical; sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) can be essential for the successful coupling of less reactive chlorides, such as 3-chloropyridine. acs.org This allows for the precise installation of a functional group before the C3-methylamine side chain is introduced or elaborated.
Advanced Heterocyclic Synthesis for Pyridine Ring Derivatization
Beyond functionalizing a pre-existing pyridine ring, advanced synthetic methods allow for the construction of highly substituted pyridine cores from acyclic precursors. These methods offer flexibility in introducing a wide array of substituents at various positions.
Hantzsch Pyridine Synthesis : This classical method involves a multi-component condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, followed by an oxidation step to yield the dihydropyridine (B1217469) and then the final pyridine derivative. wikipedia.orgslideshare.net Modern variations allow for the synthesis of unsymmetrically substituted pyridines. baranlab.org
Chichibabin Pyridine Synthesis : This industrial method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures. wikipedia.org While yields can be modest, the precursors are inexpensive, making it suitable for large-scale production of simple pyridines. wikipedia.orgpostapplescientific.com
Cycloaddition Reactions : Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes are a favored modern approach for constructing pyridine rings. baranlab.org
C-H Functionalization : Direct C-H functionalization has emerged as a powerful strategy for derivatizing pyridines without the need for pre-functionalized starting materials. rsc.org This can include Minisci-type reactions for alkylation, which capitalize on the innate reactivity of electron-deficient heterocycles with free radicals. nih.gov
These methods provide access to a diverse range of substituted pyridine building blocks, which can then be carried forward to synthesize complex targets.
Considerations for Reaction Scalability and Efficiency
Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors to ensure the process is cost-effective, safe, and environmentally benign.
Cost and Availability of Materials : For large-scale synthesis, starting materials must be inexpensive and readily available. Methods like the Chichibabin pyridine synthesis are used industrially despite moderate yields because they utilize cheap precursors. wikipedia.orgpostapplescientific.com
Atom Economy and Step Economy : Processes with fewer steps ("one-pot" or "telescoped" reactions) are generally preferred as they reduce waste, save time, and minimize material losses during purification. semanticscholar.org Reductive amination is a highly efficient method for C-N bond formation and is often performed as a one-pot procedure. semanticscholar.orgmdpi.com
Reaction Conditions : Extreme temperatures or pressures should be avoided to reduce energy costs and engineering demands. The use of hazardous or pyrophoric reagents is also discouraged on a large scale.
Catalyst Efficiency and Reusability : The use of heterogeneous catalysts, which can be easily recovered and reused, is highly advantageous for large-scale processes.
Purification : Chromatographic purification is often impractical and costly on an industrial scale. Therefore, synthetic routes that yield products of high purity through simple extraction or crystallization are highly desirable. Developing procedures that avoid chromatography is a key goal in process chemistry. semanticscholar.org
For the synthesis of this compound, a scalable approach would likely involve a one-pot reductive amination of pyridine-3-carbaldehyde with 4-isopropylbenzylamine, using a cost-effective and safe reducing agent and a solvent that facilitates easy product isolation. semanticscholar.org
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Nucleophilic Properties and Basic Character of the Secondary Amine Nitrogen
The nitrogen atom in (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is the primary center of basicity and nucleophilicity. The lone pair of electrons on the sp³-hybridized nitrogen is readily available for donation to electrophiles. The basicity of the amine is a measure of its ability to accept a proton, and for this compound, the predicted pKa of its conjugate acid is approximately 7.61. This value indicates that it is a moderately basic amine, capable of being protonated by moderately strong acids.
The nucleophilicity of the secondary amine is influenced by both electronic and steric factors. The presence of two bulky groups, the 4-isopropylbenzyl and the pyridin-3-ylmethyl substituents, can sterically hinder the approach of electrophiles to the nitrogen atom. However, the electron-donating nature of the alkyl groups enhances the electron density on the nitrogen, thereby increasing its intrinsic nucleophilicity. This balance between steric hindrance and electronic effects governs its reactivity in nucleophilic substitution and addition reactions.
| Property | Predicted Value |
|---|---|
| pKa (Conjugate Acid) | 7.61 ± 0.20 |
| Boiling Point | 365.7 ± 27.0 °C |
| Density | 1.022 ± 0.06 g/cm³ |
Chemical Transformations Involving the Amine Functionality
The secondary amine in this compound is the focal point for a variety of chemical transformations. These reactions leverage the nucleophilic character of the nitrogen atom and its ability to react with a range of electrophilic partners.
Formation of Imines and Schiff Bases with Aldehydes and Ketones
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines (Schiff bases). The initial nucleophilic addition of the amine to the carbonyl group forms a carbinolamine intermediate. This is followed by acid-catalyzed dehydration. Since the secondary amine has only one proton on the nitrogen, the elimination of water results in the formation of a carbon-carbon double bond adjacent to the nitrogen, yielding an enamine. The formation of a stable C=N bond, characteristic of an imine, is not possible as it would result in a quaternary iminium ion with a positive charge on the nitrogen, which is a less favorable pathway than enamine formation.
Acylation Reactions with Acid Chlorides and Anhydrides
The nucleophilic nitrogen of this compound readily attacks the electrophilic carbonyl carbon of acid chlorides and anhydrides. This acylation reaction leads to the formation of a stable N-substituted amide. The reaction typically proceeds rapidly and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction. The steric bulk around the secondary amine may influence the rate of acylation, with less hindered acylating agents reacting more readily.
| Amine Substrate | Acylating Agent | Base | Product | Typical Yield |
|---|---|---|---|---|
| N-benzyl-N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | 94% |
| Aniline | Chloroacetyl chloride | Pyridine | N-phenyl-2-chloroacetamide | High |
Exhaustive Alkylation to Form Quaternary Ammonium (B1175870) Salts
The secondary amine can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction results in the formation of a tertiary amine. However, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation. If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium salt. This process, known as exhaustive alkylation, results in a permanently charged species. The rate and extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The use of a base is often necessary to neutralize the acid generated during the reaction.
Oxidation and Reduction Pathways of the Amine Nitrogen
The secondary amine functionality can undergo oxidation. Aerobic oxidation of benzyl (B1604629) amines, often catalyzed by transition metals like ruthenium, can lead to the formation of imines through the coupling of the amine with an alcohol or through self-coupling. In the absence of a coupling partner, oxidation can lead to the formation of amides. For instance, Lewis acid-catalyzed oxidation of benzylamines with an oxidant like tert-butyl hydroperoxide (TBHP) can yield the corresponding benzamides.
Conversely, while the amine nitrogen itself is in a reduced state, the adjacent benzylic C-N bond can be susceptible to cleavage under certain oxidative conditions.
Reactivity Profiles of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions.
Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. These positions are electron-poor due to the inductive and resonance effects of the nitrogen atom. A strong nucleophile can attack these positions, leading to the displacement of a suitable leaving group, if one is present. However, in the case of this compound, the pyridine ring is unsubstituted, making direct nucleophilic substitution on the ring less likely unless harsh conditions are employed, such as in the Chichibabin reaction where an amide anion acts as the nucleophile.
The reactivity of the pyridine ring can also be modified by N-oxidation. Treatment of the pyridine with an oxidizing agent like a peroxy acid would form the corresponding N-oxide. This modification activates the 2- and 4-positions towards both electrophilic and nucleophilic attack.
Electron-Deficient Nature and Susceptibility to Nucleophilic Attack
The pyridine ring is characterized by a lower electron density compared to benzene, a consequence of the electronegative nitrogen atom. wikipedia.orgmatanginicollege.ac.inpharmaguideline.com This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). chemistry-online.comstackexchange.comquora.comquimicaorganica.org The intermediate formed during nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comquora.com
While direct nucleophilic substitution on an unsubstituted pyridine ring is challenging due to the poor leaving group nature of the hydride ion, such reactions can be facilitated. wikipedia.org For instance, the Chichibabin reaction allows for the amination of pyridine at the 2-position using sodium amide. wikipedia.org Furthermore, activation of the pyridine ring, for example through N-alkylation to form a pyridinium (B92312) salt, significantly enhances its reactivity towards nucleophiles at the C2 and C4 positions. chemistry-online.com
Functional Group Interconversions on the Pyridine Scaffold
The pyridine moiety can undergo various functional group interconversions, offering pathways to a diverse range of derivatives. One common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orgmatanginicollege.ac.inpharmaguideline.com This transformation is typically achieved using peracids. wikipedia.org The resulting N-oxide exhibits altered reactivity, with the oxygen atom activating the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. matanginicollege.ac.in For example, nitration of pyridine N-oxide occurs at the 4-position, a position not readily accessible in the parent pyridine. matanginicollege.ac.in The N-oxide can subsequently be deoxygenated, providing a strategic route to otherwise difficult-to-synthesize substituted pyridines. matanginicollege.ac.in
Recent advancements have also demonstrated the possibility of single-atom skeletal editing, transforming a pyridine ring into a benzene ring. This process involves a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization, allowing for the installation of various functional groups onto the newly formed benzene scaffold. nih.gov
Complex Formation with Transition Metal Ions (Coordination Chemistry)
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts Lewis basicity, enabling it to act as a ligand in coordination complexes with transition metal ions. wikipedia.orgjscimedcentral.com Pyridine and its derivatives are versatile ligands, forming complexes with a wide array of metals, including but not limited to nickel(II), copper(I), and silver(I). jscimedcentral.com The coordination geometry of these complexes can vary, encompassing octahedral, tetrahedral, and square planar arrangements. wikipedia.orgjscimedcentral.com
The formation of these metal complexes can be influenced by several factors, including the nature of the metal ion, the other ligands present, and the reaction conditions. wikipedia.orgresearchgate.net The resulting coordination compounds have applications in various fields, including catalysis. jscimedcentral.com For example, a Ni(II) complex incorporating a picolylamine ligand has been utilized as a recyclable catalyst for the synthesis of pyridine derivatives. nih.govsemanticscholar.org
Chemical Reactivity of the Isopropylbenzyl Moiety
Aromatic Substitution Reactions on the Phenyl Ring
The isopropyl group attached to the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. sciepub.com Therefore, electrophilic aromatic substitution reactions such as nitration and halogenation are expected to occur primarily at the positions ortho and para to the isopropyl group. For instance, the nitration of isopropylbenzene typically yields a mixture of p- and o-nitroisopropylbenzene, with the para product often being major due to steric hindrance at the ortho position. sciepub.com Similarly, bromination of isopropylbenzene in the presence of a Lewis acid catalyst like FeBr₃ results in the formation of 1-bromo-4-isopropylbenzene. chegg.comchegg.com
It is important to note that Friedel-Crafts alkylation on a benzene ring bearing an isopropyl group would lead to polyalkylation due to the activating nature of the alkyl group. youtube.com
Transformations Involving the Isopropyl Group
The isopropyl group itself can undergo certain chemical transformations. While the alkyl group is generally robust, under forcing conditions, it can be subject to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon of the isopropyl group, leading to the formation of a carboxylic acid. chemistrysteps.com It is also conceivable that under certain catalytic conditions, dehydrogenation of the isopropyl group could occur to form an isopropenyl group, though this is a less common transformation.
Reactivity at the Benzylic Position
The benzylic position, the carbon atom of the isopropyl group directly attached to the phenyl ring, is a site of enhanced reactivity. chemistrysteps.comlibretexts.orglibretexts.org This heightened reactivity is attributed to the resonance stabilization of intermediates, such as radicals or carbocations, formed at this position. chemistrysteps.comlibretexts.org
A key reaction at the benzylic position is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, selective bromination of the benzylic carbon can be achieved. chemistrysteps.comlibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the aromatic ring. libretexts.org
Furthermore, the benzylic position is susceptible to oxidation. Strong oxidizing agents can convert the benzylic carbon to a carboxylic acid. libretexts.org This oxidation requires the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
While specific, experimentally derived spectra for (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine are not widely published in peer-reviewed literature, a thorough analysis based on established chemical shift principles and data from analogous structures allows for an accurate prediction of its spectral characteristics. The synthesis of similar secondary amines often involves characterization by ¹H and ¹³C NMR to confirm the successful formation of the desired product. mdpi.com
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the isopropyl, benzyl (B1604629), and pyridinyl moieties.
Aromatic Region (δ 7.0-8.6 ppm): This region would contain signals for the protons on both the para-substituted benzene (B151609) ring and the pyridine (B92270) ring. The two protons on the pyridine ring adjacent to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded, appearing at the lowest field (highest ppm). The protons on the isopropylbenzyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.
Methylene (B1212753) Protons (δ ~3.7-3.8 ppm): Two singlets are expected for the two methylene (-CH₂) groups connecting the aromatic rings to the central nitrogen atom. Their close chemical environment might cause them to appear as sharp, distinct singlets.
Isopropyl Group Protons: The methine (-CH) proton of the isopropyl group would appear as a septet around δ 2.9 ppm due to coupling with the six equivalent methyl protons. The two methyl (-CH₃) groups would, in turn, appear as a doublet around δ 1.2 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.55 | s | 1H | Pyridine (H-2') |
| ~8.50 | d | 1H | Pyridine (H-6') |
| ~7.70 | d | 1H | Pyridine (H-4') |
| ~7.30 | dd | 1H | Pyridine (H-5') |
| ~7.25 | d | 2H | Benzyl (H-2, H-6) |
| ~7.18 | d | 2H | Benzyl (H-3, H-5) |
| ~3.78 | s | 2H | N-CH₂-Pyridine |
| ~3.75 | s | 2H | N-CH₂-Benzyl |
| ~2.90 | sept | 1H | Isopropyl -CH |
| ~1.24 | d | 6H | Isopropyl -CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, sept=septet.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon atom (quaternary, CH, CH₂, or CH₃).
Aromatic Carbons (δ 120-150 ppm): Signals for the ten aromatic carbons from both rings would be observed in this range. The carbons of the pyridine ring, particularly those adjacent to the nitrogen, are expected at the lower field end of this region.
Methylene Carbons (δ ~50-55 ppm): The two methylene carbons (N-CH₂) would have characteristic shifts in this range.
Isopropyl Carbons: The methine carbon (-CH) of the isopropyl group is expected around δ 34 ppm, while the methyl carbons (-CH₃) would appear at a higher field, around δ 24 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
|---|---|---|
| ~149.5 | CH | Pyridine (C-2') |
| ~149.0 | CH | Pyridine (C-6') |
| ~148.0 | C | Benzyl (C-4) |
| ~137.0 | C | Benzyl (C-1) |
| ~135.5 | CH | Pyridine (C-4') |
| ~134.5 | C | Pyridine (C-3') |
| ~128.5 | CH | Benzyl (C-2, C-6) |
| ~126.5 | CH | Benzyl (C-3, C-5) |
| ~123.5 | CH | Pyridine (C-5') |
| ~53.5 | CH₂ | N-CH₂-Benzyl |
| ~51.0 | CH₂ | N-CH₂-Pyridine |
| ~34.0 | CH | Isopropyl -CH |
| ~24.0 | CH₃ | Isopropyl -CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures.
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine and methyl protons of the isopropyl group and the connectivity of protons within each aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which can help determine the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination
HRMS is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₆H₂₀N₂), the calculated monoisotopic mass is 240.1626 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Atmospheric Pressure Chemical Ionization (APCI) is a highly suitable ionization method for analyzing relatively polar, low molecular weight compounds that are not easily ionized by electrospray ionization (ESI). bris.ac.uk In APCI-MS, the sample is vaporized and ionized in the gas phase by a corona discharge. This process is considered a "soft" ionization technique, which typically results in a strong signal for the intact protonated molecule, [M+H]⁺. For this compound, HRMS utilizing an APCI source would be expected to show a prominent ion at m/z 241.1704, corresponding to the [C₁₆H₂₁N₂]⁺ species. The minimal fragmentation associated with APCI is advantageous for unequivocally determining the molecular weight. bris.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. cardiff.ac.uk The spectra are unique molecular "fingerprints" that can be used for identification.
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its structural features:
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and isopropyl groups would be observed just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the benzene and pyridine rings are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the tertiary amine C-N bonds would likely be found in the 1000-1250 cm⁻¹ range.
Substitution Pattern Bands: Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can help confirm the para-substitution pattern of the isopropylbenzyl ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600-1450 | C=C / C=N Stretch | Aromatic Ring Skeletal Vibrations |
| 1470-1430 | C-H Bend | CH₂ Scissoring |
| 1385-1365 | C-H Bend | Isopropyl Gem-dimethyl |
| 1250-1000 | C-N Stretch | Tertiary Amine |
| 850-810 | C-H Bend | Para-disubstituted Ring (Out-of-plane) |
Note: Predicted values are based on characteristic group frequencies in IR and Raman spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By passing infrared radiation through a sample of this compound, the characteristic vibrations of its constituent bonds can be observed. The resulting spectrum displays absorption bands at specific wavenumbers, each corresponding to a particular type of molecular vibration.
The structure of this compound contains several key functional groups that give rise to a predictable FTIR spectrum. These include the C-H bonds of the aromatic rings and the isopropyl group, the C=C and C=N bonds within the aromatic systems, and the C-N bond of the secondary amine.
The table below outlines the expected characteristic absorption bands for this compound, based on the typical frequency ranges for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (benzene and pyridine rings) |
| 2960-2850 | C-H Stretch | Aliphatic (isopropyl and methylene groups) |
| 1600-1450 | C=C Stretch | Aromatic (benzene and pyridine rings) |
| 1580-1475 | C=N Stretch | Pyridine ring |
| 1385-1365 | C-H Bend | Isopropyl group (characteristic doublet) |
| 1250-1020 | C-N Stretch | Aryl-alkyl amine |
Note: The data in this table is predictive and based on the analysis of analogous compounds and functional group correlations in FTIR spectroscopy.
Chromatographic Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for the separation, identification, and quantification of this compound. This method is particularly valuable for assessing the purity of a sample and for analyzing its presence in complex mixtures.
In a typical HPLC analysis of this compound, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluted components over time, producing a chromatogram.
For a compound like this compound, which possesses a moderate degree of polarity and contains aromatic rings, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
The following table details a hypothetical set of HPLC conditions that could be employed for the analysis of this compound.
| Parameter | Description |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 5-7 minutes (estimated) |
Note: The HPLC conditions and expected retention time provided in this table are illustrative and would require empirical optimization for a specific analytical method.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a compound such as (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. For this compound, this process would involve optimizing bond lengths, bond angles, and dihedral angles.
A key aspect of this molecule's structure is the rotational freedom around the single bonds connecting the benzyl (B1604629) and pyridinylmethyl groups to the central nitrogen atom. Conformational analysis would be crucial to identify the various low-energy conformers. For instance, studies on similar N-benzyl acetamides have shown the existence of multiple stable conformations due to hindered rotation around the C-N bonds. scielo.brresearchgate.net A systematic scan of the dihedral angles C-C-N-C and C-N-C-C would reveal the rotational energy barriers and the preferred spatial arrangement of the aromatic rings. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value Range | Structural Analogy |
| C-N-C bond angle | 110-115° | Substituted benzylamines |
| C-N bond lengths | 1.45-1.48 Å | N-benzyl derivatives |
| Dihedral Angle (Ph-CH2-N-CH2) | Multiple low-energy values | Flexible secondary amines |
Note: This table is illustrative and based on typical values for similar molecular fragments.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine (B92270) ring, making it susceptible to nucleophilic attack. wuxibiology.compku.edu.cn The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, revealing regions of positive and negative potential. uni-muenchen.denih.gov For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons and indicating a site for electrophilic or hydrogen bonding interactions. researchgate.net Regions of positive potential (blue) would be expected around the amine proton and the hydrogen atoms of the aromatic rings. wolfram.com
Computational methods can predict spectroscopic data, which is invaluable for compound characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For benzylamine (B48309) derivatives, the chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen are sensitive to the electronic environment and conformation. researchgate.net Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. mdpi.comnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Rationale |
| Amine N-H | 1.5 - 3.0 | Dependent on solvent and concentration |
| Benzyl CH₂ | 3.7 - 4.0 | Adjacent to nitrogen and aromatic ring |
| Pyridinylmethyl CH₂ | 3.6 - 3.9 | Adjacent to nitrogen and pyridine ring |
| Isopropyl CH | 2.8 - 3.1 | Benzylic proton |
| Aromatic Protons | 7.0 - 8.5 | Typical range for substituted benzene (B151609) and pyridine |
Note: This table is illustrative and actual values can vary based on solvent and other experimental conditions.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling can elucidate the mechanisms of chemical reactions by mapping the reaction pathway, identifying transition states, and calculating activation energies. For this compound, potential reactions for study could include N-alkylation, N-acylation, or oxidation. For example, a study on the reaction of benzylamines with triethyl orthoformate and diethyl phosphite used ³¹P-NMR and the isolation of intermediates to propose a detailed reaction mechanism. mdpi.com Computational modeling could complement such experimental work by providing energetic details of each step. Similarly, the synthesis of N-benzylidene benzylamine has been the subject of kinetic modeling to determine rate constants and activation energies. ceur-ws.org
Theoretical Exploration of Structure-Reactivity Relationships
By systematically modifying the structure of this compound in silico and calculating relevant quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges), it is possible to establish theoretical structure-reactivity relationships (SRRs). For instance, introducing electron-donating or electron-withdrawing groups on either aromatic ring would alter the electronic properties and, consequently, the reactivity of the molecule. Studies on other benzylamine derivatives have demonstrated how substitutions on the phenyl ring influence their biological activity, providing a framework for how such relationships could be explored for the target compound. nih.govnih.gov
Predictive Modeling for Derivatization Pathways
Predictive modeling can be used to explore potential derivatization pathways for this compound. The presence of a secondary amine, a benzyl group, and a pyridinylmethyl group offers several possibilities for chemical modification. Derivatization is a common strategy to enhance the properties of a molecule for analytical or biological purposes. nih.govscienceopen.comnih.govresearchgate.net
The secondary amine is a prime target for derivatization reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of additional alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions at the amine. Predictive models based on the calculated reactivity indices (e.g., from FMO analysis and MEP maps) can help identify the most likely sites for substitution and the most favorable reaction conditions.
Derivatization and Rational Analogue Design Strategies
Systematic Modification of the Isopropylbenzyl Moiety
A primary strategy involves altering the nature of the alkyl substituent at the para-position of the phenyl ring. The isopropyl group can be replaced with a series of other alkyl groups to investigate the influence of lipophilicity and steric bulk. This can range from smaller groups like methyl and ethyl to larger, more branched groups like tert-butyl and cyclohexyl. It is hypothesized that these modifications will directly impact the compound's interaction with its biological target.
Table 1: Hypothetical Analogues with Varied Alkyl Substituents
| Compound ID | Alkyl Substituent (R) | Rationale for Modification | Predicted Impact |
|---|---|---|---|
| 1a | Methyl | Baseline for steric and electronic effects. | May alter binding affinity and selectivity. |
| 1b | Ethyl | Incremental increase in lipophilicity and size. | Potential for enhanced hydrophobic interactions. |
| 1c | n-Propyl | Linear increase in chain length. | Could probe for specific channel or pocket interactions. |
| 1d | tert-Butyl | Significant increase in steric bulk. | May enhance selectivity or introduce steric hindrance. |
| 1e | Cyclohexyl | Introduction of a cyclic alkyl group. | Could provide a different conformational profile. |
To explore the electronic requirements of the phenyl ring, a variety of substituents with differing electronic and steric properties can be introduced. This includes electron-donating groups (e.g., methoxy (B1213986), amino) and electron-withdrawing groups (e.g., chloro, fluoro, nitro). The position of these substituents (ortho, meta, or para) can also be varied to fine-tune the electronic and steric profile of the molecule.
Table 2: Proposed Analogues with Varied Aromatic Substituents
| Compound ID | Substituent (X) | Position | Electronic Effect | Predicted Impact |
|---|---|---|---|---|
| 2a | 4-Methoxy | para | Electron-donating | May enhance binding through hydrogen bond acceptance. |
| 2b | 4-Chloro | para | Electron-withdrawing | Could alter metabolic stability and binding affinity. |
| 2c | 4-Fluoro | para | Electron-withdrawing | May improve metabolic stability and membrane permeability. |
| 2d | 3-Nitro | meta | Strongly electron-withdrawing | Could significantly alter electronic distribution and activity. |
| 2e | 2-Methyl | ortho | Electron-donating/Steric bulk | May induce a specific conformation due to steric hindrance. |
The benzylic carbon in analogues where the isopropyl group is replaced by a substituent that introduces a chiral center (e.g., a sec-butyl group) presents an opportunity for stereochemical exploration. The synthesis of enantiomerically pure (R)- and (S)-isomers would allow for the investigation of stereospecific interactions at the biological target. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.
Systematic Modification of the Pyridin-3-ylmethyl Moiety
Table 3: Positional Isomers of the Pyridine (B92270) Ring
| Compound ID | Isomer | Rationale for Synthesis | Predicted Impact |
|---|---|---|---|
| 3a | Pyridin-2-ylmethyl | Altered nitrogen position for chelation and H-bonding. | May exhibit different binding modes and potencies. |
| 3b | Pyridin-4-ylmethyl | Different vector for the pyridine nitrogen. | Could lead to changes in selectivity and pharmacokinetic properties. |
Introducing substituents onto the pyridine ring can modulate its electronic properties and provide additional points of interaction. Small, electronically diverse substituents such as methyl, chloro, and methoxy can be introduced at various positions on the pyridine ring (e.g., positions 2, 4, 5, or 6) to probe for sensitive regions in the binding pocket.
Table 4: Proposed Analogues with Substituted Pyridine Rings
| Compound ID | Substituent (Y) | Position on Pyridine Ring | Rationale for Modification | Predicted Impact |
|---|---|---|---|---|
| 4a | 2-Methyl | 2 | Steric hindrance near the nitrogen. | May influence the orientation of the pyridine ring. |
| 4b | 5-Chloro | 5 | Electron-withdrawing effect. | Could alter the pKa of the pyridine nitrogen and affect binding. |
| 4c | 6-Methoxy | 6 | Electron-donating group. | May introduce a new hydrogen bond acceptor site. |
Modifications of the Methylene (B1212753) Bridge Linking Pyridine to Nitrogen
One common strategy is the introduction of alkyl substituents on the methylene carbon. For instance, the synthesis of analogues with a methyl or ethyl group on this bridge would introduce a chiral center, allowing for the exploration of stereospecific interactions with a biological target. The synthetic approach to such analogues would typically involve the reductive amination of 4-isopropylbenzaldehyde (B89865) with a modified (1-(pyridin-3-yl)ethyl)amine or (1-(pyridin-3-yl)propyl)amine.
Another approach is to alter the length of the bridge by inserting additional methylene units, creating ethylene (B1197577) or propylene (B89431) linkers. This would increase the flexibility of the pyridinyl moiety relative to the rest of the molecule, which could be advantageous for optimizing binding to a target protein. Conversely, introducing rigidity can be achieved by incorporating the bridge into a cyclic system.
Chemical Modifications at the Secondary Amine Nitrogen
The secondary amine in (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is a prime target for chemical modification due to its hydrogen bond donating and accepting capabilities, as well as its nucleophilicity.
N-Alkylation and N-Acylation to Form Tertiary Amines and Amides
N-alkylation of the secondary amine to form tertiary amines is a common derivatization strategy. This can be achieved by reacting this compound with various alkyl halides or through reductive amination with aldehydes or ketones. The introduction of small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can probe the steric and electronic requirements of the binding pocket. N-acylation, through reaction with acyl chlorides or anhydrides, would yield the corresponding amides. This transformation changes the basicity and hydrogen bonding properties of the nitrogen, which can have a profound effect on the molecule's biological activity and pharmacokinetic profile.
| Modification | Reagents and Conditions | Resulting Functional Group | Potential Impact |
| N-Alkylation | Alkyl halide (e.g., CH3I), base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) | Tertiary Amine | Increased lipophilicity, altered basicity, potential for new interactions |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3) | Tertiary Amine | Introduction of diverse substituents at the nitrogen atom |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) | Amide | Reduced basicity, introduction of a hydrogen bond acceptor, altered metabolic stability |
Formation of Cyclized or Bridged Analogues
To reduce conformational flexibility and lock the molecule into a more defined three-dimensional shape, cyclization strategies can be employed. This can involve creating a new ring that incorporates the secondary amine nitrogen. For example, intramolecular reactions could be designed to form a piperidine (B6355638) or other heterocyclic ring system. Bridged analogues, where a new covalent linkage connects two different parts of the molecule, can also be synthesized to create highly rigid structures. Such strategies are particularly useful in elucidating the bioactive conformation of the molecule. An efficient solid-phase synthetic route has been described for preparing amine-bridged cyclic enkephalin analogues, which could potentially be adapted. nih.gov
Design Principles for Chiral Derivatives and Their Synthetic Routes
The introduction of chirality into this compound can lead to enantiomers with significantly different biological activities. Chiral centers can be introduced at several positions, including the methylene bridge, as previously mentioned, or on the isopropyl group of the benzyl (B1604629) ring.
The design of chiral derivatives should be guided by computational modeling and an understanding of the potential interactions with the biological target. The synthesis of specific enantiomers can be achieved through several routes. One approach is the use of chiral starting materials, such as a chiral pyridine derivative. researchgate.net For instance, a chiral amine could be used in the initial synthesis. Another common method is asymmetric synthesis, employing chiral catalysts or auxiliaries to control the stereochemical outcome of a key reaction step. Resolution of a racemic mixture using a chiral acid to form diastereomeric salts is also a viable strategy to obtain the individual enantiomers. A process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine involves resolution using Ditoluoyl (L) tartaric acid. google.com
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from a chiral amino acid or a naturally occurring chiral amine. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric reduction of an imine precursor to the amine. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. |
Applications and Broader Impact in Chemical Research Non Clinical Focus
Role as a Fundamental Building Block in Complex Organic Synthesis
A thorough review of scientific literature reveals no documented instances of (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine being utilized as a foundational component in the synthesis of more complex organic molecules.
Precursor for the Synthesis of Diverse Heterocyclic Systems
There are no published studies that describe the use of this compound as a precursor for the synthesis of diverse heterocyclic systems. The reactivity of the secondary amine and the pyridine (B92270) nitrogen could theoretically be exploited for cyclization reactions; however, no such transformations involving this specific compound have been reported.
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. The amine functionality in this compound makes it a potential candidate for participation in various MCRs, such as the Ugi or Mannich reactions. However, a review of the literature indicates that this compound has not been employed in any reported multicomponent reaction schemes.
Applications in Catalysis and Ligand Design
The presence of nitrogen atoms in the pyridine ring and the secondary amine group suggests that this compound could potentially serve as a ligand for transition metals. However, there is no evidence in the scientific literature of its use in this capacity.
Development of Novel Ligands for Transition Metal Catalysis
No research articles or patents describe the synthesis and characterization of transition metal complexes featuring this compound as a ligand. The design of new ligands is a crucial aspect of advancing transition metal catalysis, but this particular compound has not been explored for this purpose.
Studies on Catalytic Activity and Selectivity
Consequently, with no reported transition metal complexes of this compound, there are no studies on the catalytic activity or selectivity of such complexes.
Contributions to Materials Science and Engineering
The incorporation of specific organic molecules into polymers or other materials can impart desirable properties. The aromatic and nitrogen-containing structure of this compound could theoretically be of interest in materials science. However, there is no published research on the use of this compound in the development of new materials.
Incorporation into Polymeric Materials
There is no available research detailing the incorporation of this compound into polymeric materials. In principle, molecules containing amine and aromatic functionalities can sometimes be utilized as monomers or modifying agents in polymer synthesis. For example, the amine group could potentially be involved in polymerization reactions such as the formation of polyamides or polyimines. The pyridyl and isopropylbenzyl groups would then become part of the polymer side chains, influencing properties like solubility, thermal stability, and metal coordination. However, no studies have specifically explored this for the target compound.
Surface Modification and Functionalization of Nanomaterials
There are no published studies on the use of this compound for the surface modification and functionalization of nanomaterials. The amine group within the molecule could theoretically serve as an anchor point for attaching it to the surface of various nanomaterials (e.g., gold nanoparticles, quantum dots, or carbon nanotubes), a common strategy for altering their surface chemistry. nih.gov Such modifications are typically performed to improve dispersibility, add specific functionalities, or enable further conjugation with other molecules. researchgate.netmdpi.comnih.gov However, the specific effects and feasibility of using this particular compound for such purposes have not been investigated.
Development of Chemical Probes and Tools for Chemical Biology Investigations
The development of this compound as a chemical probe or tool for chemical biology has not been reported in the scientific literature. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. nih.govrsc.orgresearchgate.netresearchgate.net The design of such probes requires a deep understanding of the target's structure and a rigorous validation process to ensure selectivity and a well-defined mechanism of action. mdpi.com While the structural motifs present in this compound are found in biologically active molecules, this compound itself has not been characterized as a chemical probe.
Potential as a Scaffold in Agrochemical Research and Development
There is no information available to suggest that this compound has been investigated as a potential scaffold in agrochemical research. The development of new pesticides and herbicides often involves screening large libraries of compounds for biological activity against specific pests or weeds. The pyridine ring is a feature of some existing agrochemicals. However, without any biological activity data, the potential of this specific compound in an agricultural context is unknown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
